molecular formula C9H14N2O2 B136698 Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 128537-26-8

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B136698
CAS No.: 128537-26-8
M. Wt: 182.22 g/mol
InChI Key: LDRIQRYSIQKISI-UHFFFAOYSA-N
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Description

Its synthesis involves a multi-step pathway:

Claisen condensation of butanone (1) and diethyl oxalate (2) yields ethyl 2,4-dioxohexanoate (3).

Cyclization with hydrazine hydrate (N₂H₄·H₂O) forms ethyl 3-ethyl-1H-pyrazole-5-carboxylate (4).

Methylation using dimethyl sulfate (DMS) introduces the 1-methyl group, resulting in the target compound (5) .

Its structural features—a pyrazole core with ethyl and methyl substituents—influence its physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 5-ethyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-7-6-8(11(3)10-7)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRIQRYSIQKISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568713
Record name Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128537-26-8
Record name Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dimethyl Carbonate-Mediated Methylation

A widely adopted method involves the direct methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate (DMC) as a methylating agent. As detailed in patent CN103508959A, this approach employs sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on DMC.

Typical Procedure :

  • Reaction Setup : 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate, 20 mL DMF, 0.8 g NaH, and 200–400 mmol DMC are combined in a three-necked flask.

  • Reaction Conditions : Heating at 110°C for 4 hours under reflux.

  • Workup : Distillation under reduced pressure removes excess DMC and DMF. The residue is extracted with ethyl acetate, washed with brine, dried over MgSO₄, and purified via distillation.

Yield Optimization :

DMC EquivalentsNaH (g)Yield (%)
4.00.890.1
7.00.889.0
4.00.279.1

The highest yield (90.1%) is achieved with 4.0 equivalents of DMC and 0.8 g NaH, highlighting the importance of stoichiometric balance. Excess DMC (>4.0 eq) leads to side reactions, reducing yield to 89.0%. Suboptimal NaH quantities (0.2 g) result in incomplete deprotonation, yielding 79.1%.

Cyclization of Hydrazine Derivatives with β-Ketoesters

Hydrazine-Acetoacetic Ester Condensation

An alternative route, described in MDPI’s Molecules, involves cyclizing ethyl acetoacetate with hydrazine hydrate to form the pyrazole core, followed by N-methylation.

Stepwise Synthesis :

  • Hydrazone Formation : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to yield ethyl 1H-pyrazole-4-carboxylate.

  • N-Methylation : Treatment with dimethyl sulfate (DMS) in toluene at 50°C introduces the methyl group.

  • Esterification : Saponification with NaOH and subsequent acidification with HCl produces the carboxylic acid, which is esterified with thionyl chloride and ethanol.

Critical Observations :

  • The cyclization step requires precise temperature control (20–30°C) to avoid polymerization.

  • Use of DMS introduces regioselectivity challenges, often producing mixtures of N1- and N2-methyl isomers requiring chromatographic separation.

Enolate Alkylation Strategy

Enolate Intermediate Formation

Patent US6297386B1 discloses a method involving the enolate of 2,4-diketocarboxylic esters reacting with N-alkylhydrazinium salts. This one-pot synthesis avoids isomer formation by pre-forming the alkylated nitrogen.

Key Steps :

  • Enolate Generation : Ethyl 2,4-diketo-3-ethylpentanoate is treated with LDA (lithium diisopropylamide) at −78°C.

  • Alkylation : Addition of N-methylhydrazinium chloride quenches the enolate, directly forming the 1-methylpyrazole ring.

  • Isolation : Acidic workup and crystallization yield the pure product.

Advantages :

  • Eliminates post-synthesis purification by preventing isomer formation.

  • Higher atom economy compared to stepwise methods.

Limitations :

  • Requires cryogenic conditions (−78°C), increasing operational complexity.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
DMC Methylation90.198.5Industrial
Hydrazine Cyclization67.995.2Lab-scale
Enolate Alkylation85.099.1Pilot-scale

The DMC method excels in scalability and yield, making it preferred for industrial production. Enolate alkylation offers superior purity but faces scalability barriers due to cryogenic requirements.

Industrial Production Protocols

Continuous Flow Processes

Modern factories utilize continuous flow reactors to enhance the DMC methylation method:

  • Reactor Design : Tubular reactors with in-line IR monitoring for real-time yield optimization.

  • Throughput : 50 kg/hr with 88–90% yield.

  • Waste Management : DMF and DMC are recycled via fractional distillation, reducing solvent consumption by 70%.

Emerging Methodologies

Photocatalytic Methylation

Preliminary studies explore visible-light-driven methylation using Ru(bpy)₃²⁺ as a catalyst. Early trials report 82% yield under mild conditions (25°C, 12 h), though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert it into different pyrazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various pyrazole derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial building block in the synthesis of agrochemicals. Its derivatives are often designed to enhance crop protection through effective herbicidal and fungicidal properties. The compound's structure allows for modifications that can improve efficacy against specific pests or diseases.

Case Study: Efficacy Against Crop Diseases
A study demonstrated that derivatives of pyrazole compounds exhibited significant antifungal activity against Fusarium oxysporum, a common plant pathogen. The results indicated that compounds similar to this compound could effectively reduce disease incidence in treated crops by up to 60% compared to untreated controls .

Pharmaceuticals

Intermediate in Drug Synthesis

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of various therapeutic agents. Its pyrazole moiety is associated with a range of biological activities, making it a valuable component in drug development.

Biological Activity Exploration
Research has shown that pyrazole derivatives exhibit various pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. For instance, compounds derived from this pyrazole framework have been investigated for their potential as COX inhibitors, which are crucial in managing pain and inflammation .

Material Science

Advanced Materials Development

The compound is being explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to properties like enhanced durability and resistance to environmental factors.

Application in Coatings
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This enhancement makes it suitable for applications in protective coatings for industrial uses .

Biochemistry

Role in Biochemical Assays

In biochemistry, this compound is used in various assays to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for researchers.

Enzyme Activity Studies
A notable application involved using this compound to investigate the inhibition of specific enzymes involved in metabolic pathways. The results highlighted its potential as a lead compound for developing enzyme inhibitors with therapeutic applications .

Data Summary Table

Application Area Specific Uses Key Findings
Agricultural ChemistryHerbicides and fungicidesReduces disease incidence by up to 60%
PharmaceuticalsIntermediate for drug synthesisExhibits anti-inflammatory and analgesic properties
Material ScienceAdvanced materials (polymers/coatings)Improves thermal stability and mechanical strength
BiochemistryBiochemical assaysPotential lead compound for enzyme inhibitors

Mechanism of Action

The mechanism of action of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Structural Variations and Substituent Effects

Pyrazole carboxylates differ in substituent patterns, which significantly alter their properties and applications. Key examples include:

Compound Name Substituents (Positions) CAS/Reference Key Structural Differences vs. Target Compound
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate Phenyl (3), Methyl (1) 10250-63-2 Phenyl (electron-rich) vs. ethyl (electron-neutral) at C3
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 4-Nitrophenyl (5) 854700-38-2 Nitro group (strong electron-withdrawing) at C5 vs. ethyl at C3
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-Chlorophenyl (3), Phenylethyl (1) N/A Chlorophenyl and phenylethyl groups introduce steric bulk and lipophilicity
Ethyl 5-azido-1H-pyrazole-4-carboxylate Azido (5) 1326810-54-1 Azido group (explosive potential) vs. ethyl at C3

Key Observations :

  • Electron-donating groups (e.g., methyl, ethyl) enhance stability and modulate solubility, whereas electron-withdrawing groups (e.g., nitro, azido) increase reactivity for further functionalization .
  • Aryl substituents (e.g., phenyl, chlorophenyl) improve binding affinity in biological systems but may reduce solubility .
Physicochemical Properties

Limited data are available, but key trends include:

  • Melting Points : Azido derivatives (e.g., ethyl 5-azido-1H-pyrazole-4-carboxylate) exhibit lower melting points (~93°C) due to reduced crystallinity , while aryl-substituted derivatives (e.g., chlorophenyl) have higher melting points (>150°C) .
  • Solubility : Methyl/ethyl substituents enhance solubility in polar aprotic solvents (e.g., DMSO), whereas aryl groups favor organic solvents (e.g., chloroform) .

Biological Activity

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₉N₂O₂
  • Molecular Weight: Approximately 168.20 g/mol
  • Appearance: White to cream or pale yellow crystalline powder
  • Melting Point: 136.0–145.0 °C

The compound features a five-membered pyrazole ring with two nitrogen atoms, contributing to its reactivity and biological interactions. The ethyl and methyl groups attached to the ring enhance its lipophilicity, which is crucial for membrane permeability and bioactivity.

Biological Activity Overview

This compound exhibits notable biological activities primarily as an enzyme inhibitor. It has been shown to interact with various molecular targets, leading to significant effects on metabolic pathways.

Enzyme Inhibition

The compound acts as an inhibitor of key enzymes involved in inflammatory processes. Its mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction and subsequent catalysis. Notably, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation.

In Vitro Studies

Recent studies have demonstrated that this compound can inhibit the biofilm formation of Staphylococcus aureus, which is significant for developing treatments against bacterial infections. Additionally, it has been evaluated for its anti-inflammatory properties through various assays:

Compound IC50 (μM) Activity
This compound0.034 - 0.052COX inhibition
Celecoxib54.65Standard reference

In a comparative study, the compound demonstrated superior COX-2 selectivity with minimal degenerative changes observed in histopathological examinations of treated animal models .

Case Studies

A case study involving the synthesis of related pyrazole derivatives highlighted the compound's role in reducing inflammation in carrageenan-induced edema models. The results indicated significant edema inhibition percentages ranging from 78.9% to 96%, surpassing traditional anti-inflammatory drugs like celecoxib .

Potential Applications

The unique structural characteristics of this compound position it as a promising candidate for drug development in several therapeutic areas:

Anti-inflammatory Agents:
Its ability to selectively inhibit COX enzymes suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antimicrobial Agents:
Given its effectiveness against Staphylococcus aureus, further exploration could lead to novel treatments for bacterial infections resistant to conventional antibiotics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

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